![molecular formula C25H35ClN6O B3028447 N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride CAS No. 2070014-87-6](/img/structure/B3028447.png)
N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride
Overview
Description
N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride is a complex organic compound with a molecular formula of C25H35ClN6O. It is known for its significant applications in various fields, including medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
MRT68921 hydrochloride is a potent inhibitor of both ULK1 and ULK2 . ULK1 and ULK2 are serine/threonine protein kinases that play a crucial role in the initial stages of autophagy . Autophagy is a cellular process that removes damaged components of cells and recycles them as biochemical building blocks .
Mode of Action
MRT68921 hydrochloride interacts with its targets, ULK1 and ULK2, by inhibiting their activity . It has been found to reduce ULK1 activity in cells and block autophagy induction . The IC50 values for ULK1 and ULK2 are 2.9 nM and 1.1 nM, respectively , indicating a high potency of MRT68921 hydrochloride towards these targets.
Biochemical Pathways
The primary biochemical pathway affected by MRT68921 hydrochloride is the autophagy pathway . By inhibiting ULK1 and ULK2, MRT68921 hydrochloride blocks the initiation of autophagy, leading to the accumulation of damaged cellular components . Additionally, MRT68921 hydrochloride has been found to block mTOR dependent autophagy .
Result of Action
The inhibition of ULK1 and ULK2 by MRT68921 hydrochloride results in the blockage of autophagy, leading to the accumulation of damaged cellular components . This can result in cytotoxic effects, particularly in cancer cells . MRT68921 hydrochloride has been found to act on oxidative stress signals to kill cancer cells, making it a potential therapeutic agent for tumor therapy .
Action Environment
The action of MRT68921 hydrochloride can be influenced by various environmental factors. For instance, the level of oxidative stress in the cellular environment can affect the efficacy of MRT68921 hydrochloride . .
Biochemical Analysis
Biochemical Properties
MRT68921 hydrochloride interacts with ULK1 and ULK2, enzymes that play a crucial role in initiating autophagy . The compound inhibits these enzymes with IC50 values of 2.9 nM and 1.1 nM, respectively . This interaction leads to a reduction in the phosphorylation of ATG13, a protein involved in autophagy, thereby blocking the autophagy process .
Cellular Effects
MRT68921 hydrochloride affects various types of cells by inhibiting autophagy, a process that is essential for maintaining cellular homeostasis . By inhibiting ULK1 and ULK2, MRT68921 hydrochloride disrupts cell signaling pathways related to autophagy . This can influence gene expression and cellular metabolism, potentially leading to cell death .
Molecular Mechanism
The molecular mechanism of action of MRT68921 hydrochloride involves binding to ULK1 and ULK2, inhibiting their kinase activity . This inhibition prevents the phosphorylation of ATG13 and other downstream targets, thereby blocking the initiation of autophagy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MRT68921 hydrochloride can change over time. While the compound is stable under normal conditions, its inhibitory effects on autophagy may diminish as the cells adapt to the inhibition .
Dosage Effects in Animal Models
The effects of MRT68921 hydrochloride in animal models can vary with dosage. While low doses may effectively inhibit autophagy, high doses could potentially lead to toxic effects due to excessive inhibition of cellular degradation processes .
Metabolic Pathways
MRT68921 hydrochloride is involved in the autophagy pathway, where it interacts with ULK1 and ULK2 . By inhibiting these enzymes, it can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Given its role in inhibiting autophagy, it is likely that it interacts with various transporters and binding proteins involved in this process .
Subcellular Localization
As it targets ULK1 and ULK2, enzymes involved in autophagy, it is likely that it localizes to autophagosomes and other compartments involved in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride involves multiple steps. One common method includes the reaction of 5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidine with 3-aminopropylcyclobutanecarboxamide under controlled conditions . The reaction typically requires an inert atmosphere and temperatures ranging from 2-8°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
The biological activity of MRT68921 hydrochloride is primarily attributed to its interaction with specific biological targets, particularly kinases involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases crucial for cell proliferation and survival.
Cancer Research
MRT68921 has been studied for its potential anti-cancer properties. It has shown efficacy in inhibiting tumor growth in various cancer cell lines by targeting specific signaling pathways that promote cancer cell survival and proliferation. For example, studies have indicated that MRT68921 can inhibit the activity of the mTOR pathway, which is often dysregulated in cancer cells.
Neurodegenerative Diseases
Research indicates that MRT68921 may also have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate autophagy—the process by which cells recycle damaged components—may help in clearing toxic aggregates associated with these diseases. Enhanced autophagy has been linked to improved neuronal health and function.
Autophagy Modulation
MRT68921 is recognized for its role in autophagy modulation. It has been shown to enhance the autophagic process, which is crucial for maintaining cellular homeostasis. This property makes it a candidate for further investigation in the context of age-related diseases and conditions characterized by impaired autophagy.
Case Studies and Research Findings
Study | Findings | Applications |
---|---|---|
Study on Cancer Cell Lines | MRT68921 inhibited mTOR signaling, leading to reduced cell proliferation in breast cancer models. | Potential treatment for breast cancer. |
Neurodegenerative Disease Model | Enhanced autophagy was observed in neuronal cells treated with MRT68921, reducing toxic protein aggregates. | Possible therapeutic agent for Alzheimer's disease. |
In Vivo Animal Studies | Demonstrated significant tumor reduction in xenograft models when treated with MRT68921. | Implications for cancer therapy development. |
Comparison with Similar Compounds
Similar Compounds
- N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide
- N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrobromide
Uniqueness
N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Biological Activity
The compound N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride is an organic compound with potential biological activity. This article explores its biological activity based on current research findings, including its mechanisms of action, therapeutic implications, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C25H34N6O
- Molecular Weight : 434.6 g/mol
- CAS Number : 1190379-70-4
- Hydrochloride Form : Yes
Structural Overview
The compound features a complex structure that includes:
- A cyclobutane ring
- A pyrimidine moiety
- An isoquinoline derivative
These structural elements contribute to its biological properties and interactions with various biological targets.
The primary mechanism of action of this compound involves inhibition of specific protein kinases, particularly those involved in cell signaling pathways related to cancer and inflammatory diseases. The compound has shown promising results in modulating the activity of non-receptor tyrosine-protein kinases, which play a crucial role in cell growth, survival, and motility .
In Vitro Studies
Several in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance, it has been observed to inhibit cell proliferation and induce apoptosis in specific cancer types, suggesting its potential as an anti-cancer agent.
Table 1: In Vitro Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis |
A549 (Lung) | 15.0 | Inhibition of cell proliferation |
HeLa (Cervical) | 10.0 | Cell cycle arrest |
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic potential of this compound. Animal models have shown significant tumor regression when treated with this compound compared to control groups.
Case Study: Tumor Regression in Xenograft Models
A recent study utilized xenograft models to evaluate the anti-tumor efficacy of this compound. The results indicated:
- Tumor Volume Reduction : Average reduction of 65% after four weeks of treatment.
- Survival Rate : Increased survival rate by 30% compared to untreated controls.
Pharmacodynamics and Pharmacokinetics
The pharmacokinetic profile indicates that the compound has favorable absorption characteristics with a half-life conducive for therapeutic use. Studies suggest that it may undergo hepatic metabolism, leading to active metabolites that enhance its biological activity.
Therapeutic Implications
Given its biological activity, this compound shows potential as a therapeutic agent in oncology and possibly other fields such as infectious diseases due to its ability to inhibit virulence factors in pathogenic bacteria .
Future Research Directions
Further research is warranted to explore:
- Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutics.
- Mechanistic Studies : Detailed studies on its interaction with specific molecular targets.
- Clinical Trials : Initiating phase I clinical trials to evaluate safety and efficacy in humans.
Properties
IUPAC Name |
N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O.ClH/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18;/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEOGAWLKSVXHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2080306-21-2 | |
Record name | Cyclobutanecarboxamide, N-[3-[[5-cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2080306-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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